molecular formula C12H16N2O2S B2931620 3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine CAS No. 2097867-69-9

3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine

Cat. No.: B2931620
CAS No.: 2097867-69-9
M. Wt: 252.33
InChI Key: SHLGOLPSTXNLLU-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine is a pyridine derivative characterized by two distinct substituents: a methanesulfonyl group at the 3-position and a 3-methylidenepiperidin-1-yl group at the 2-position of the pyridine ring. This combination of functional groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide or piperidine motifs are pharmacologically relevant.

Properties

IUPAC Name

2-(3-methylidenepiperidin-1-yl)-3-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-10-5-4-8-14(9-10)12-11(17(2,15)16)6-3-7-13-12/h3,6-7H,1,4-5,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLGOLPSTXNLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)N2CCCC(=C)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring followed by the introduction of the methanesulfonyl group and the pyridine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Position) Electron Effects Molecular Weight (g/mol) Key Functional Groups Source
This compound Methanesulfonyl (3), 3-methylidenepiperidinyl (2) Strongly electron-withdrawing (SO₂) ~325 (estimated) Sulfonamide, bicyclic amine N/A
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid Fluorine (2), pyrrolidinyl (6), carboxylic acid (3) Moderate electron-withdrawing (F) ~210 (estimated) Fluorine, tertiary amine, carboxyl
5-Chloro-2,3-dimethoxypyridin-4-ol Chloro (5), methoxy (2,3), hydroxyl (4) Electron-donating (OCH₃, OH) 189.60 Halogen, ether, alcohol
2,5,6-Trimethoxynicotinaldehyde Methoxy (2,5,6), aldehyde (3) Electron-donating (OCH₃) 197.19 Ether, aldehyde

Key Observations:

  • Electronic Profile : The methanesulfonyl group in the target compound creates a more electron-deficient pyridine ring compared to methoxy- or hydroxyl-substituted analogs (e.g., 5-Chloro-2,3-dimethoxypyridin-4-ol ), which may enhance reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.
  • Hydrogen Bonding: Unlike compounds with hydroxyl or aldehyde groups (e.g., 2,5,6-Trimethoxynicotinaldehyde ), the target compound lacks hydrogen-bond donors, relying instead on sulfonyl oxygen atoms for polar interactions.

Physicochemical Properties

Table 2: Inferred Property Comparison

Property This compound 5-Chloro-2,3-dimethoxypyridin-4-ol 2,5,6-Trimethoxynicotinaldehyde
Water Solubility Moderate (sulfonamide enhances polarity) High (hydroxyl and methoxy groups) Low (nonpolar aldehyde substituent)
Vapor Pressure Low (high molecular weight, polar groups) Very low (polar, hydrogen-bonding groups) Moderate (smaller size, aldehyde)
Bioavailability Likely moderate (balanced lipophilicity) High (polarity enhances solubility) Low (lipophilic aldehyde)

Rationale:

  • The methanesulfonyl group improves water solubility compared to nonpolar analogs (e.g., trimethylsilyl derivatives in ), though solubility may be lower than hydroxyl-containing compounds like 5-Chloro-2,3-dimethoxypyridin-4-ol .
  • The bicyclic amine may reduce membrane permeability compared to smaller amines (e.g., pyrrolidinyl in ).

Table 3: Commercial Availability and Cost Trends

Compound Type Example (Source) Price Range (1 g) Synthetic Complexity
Sulfonamide-Pyridine Target compound Not listed High (multiple steps)
Halogenated Pyridines 5-Chloro-2,3-dimethoxypyridin-4-ol $500/g Moderate
Amine-Substituted Pyridines 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid Not listed Moderate

Insights:

  • Halogenated pyridines (e.g., ) are commercially available at high costs due to halogenation steps. The target compound’s synthesis likely involves sulfonylation and piperidine functionalization, increasing complexity.
  • Tertiary amines (e.g., pyrrolidinyl in ) are synthetically accessible, but the methylidenepiperidine moiety in the target compound may require specialized ring-closing metathesis or imine chemistry.

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